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  • Product: 2-Bromopropionic-1-13C acid
  • CAS: 100900-34-3

Core Science & Biosynthesis

Foundational

What is 2-Bromopropionic-1-13C acid used for in NMR spectroscopy?

The Strategic Role of 2-Bromopropionic-1-13C Acid in Advanced NMR Spectroscopy: A Technical Guide Executive Summary 2-Bromopropionic-1-13C acid (CAS 100900-34-3) is a highly specialized, isotopically enriched halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 2-Bromopropionic-1-13C Acid in Advanced NMR Spectroscopy: A Technical Guide

Executive Summary

2-Bromopropionic-1-13C acid (CAS 100900-34-3) is a highly specialized, isotopically enriched halogenated organic compound[1]. In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, it is rarely the final subject of study; rather, it serves as a foundational synthetic precursor. Its primary utility lies in the development of 13C-labeled metabolic tracers—such as 1-13C-lactic acid and 1-13C-alanine—and the synthesis of advanced macromolecular contrast agents[2]. By strategically placing the stable carbon-13 isotope at the C1 (carboxyl) position, researchers exploit unique quantum mechanical properties, specifically extended longitudinal ( T1​ ) relaxation times, which are critical for advanced techniques like Dynamic Nuclear Polarization (DNP).

Mechanistic Value in NMR Spectroscopy: The Causality of the C1 Label

The decision to label the C1 position of 2-bromopropionic acid is driven by fundamental NMR physics.

  • Suppression of Dipole-Dipole Relaxation: The C1 carboxyl carbon lacks directly bonded protons. Because dipole-dipole interactions with nearby protons are the primary mechanism for spin-lattice relaxation, the absence of these protons insulates the C1 nucleus. Consequently, the T1​ relaxation time of the C1 carbon is significantly longer (often >10–20 seconds) than that of protonated aliphatic carbons.

  • Enabling Hyperpolarized MRSI: In Dynamic Nuclear Polarization (DNP), a tracer is hyperpolarized at ~1K to boost its NMR signal by >10,000-fold. However, this hyperpolarization decays at the rate of T1​ . The extended T1​ of the C1 position provides the critical temporal window required to transfer the tracer from the polarizer to the MRI scanner, inject it into a biological subject, and acquire the spectrum before the signal returns to thermal equilibrium.

  • Synthetic Versatility: The alpha-bromine atom in 2-bromopropionic acid is an excellent leaving group. It allows for highly efficient, stereospecific SN​2 nucleophilic substitutions, enabling the rapid synthesis of downstream 13C-labeled metabolites[2].

Key Applications & Workflows

A. Synthesis of 1-13C-Lactic Acid for Polymer Degradation and Metabolic Tracking

One of the most prominent uses of 2-bromopropionic-1-13C acid is its conversion into 1-13C-lactic acid[2]. This labeled lactic acid is subsequently polymerized to form 13C-labeled Poly(lactic acid) (PLA) or PEG-PLA copolymers. By utilizing 13C NMR, researchers can track the degradation kinetics of these polymers in vitro and ex vivo with extreme sensitivity, observing the shift from polymeric ester carbonyls to free lactic acid monomers without interference from background biological signals[2].

B. Precursor for DNA Building Blocks

Beyond direct conversion to lactic acid, the bromine leaving group allows 2-bromopropionic acid to act as a scaffold for introducing other isotopic tags. For example, reacting it with 13C-labeled potassium cyanide ( K13CN ) yields 2-(3-13C)cyanopropionic acid, a critical intermediate in the synthesis of 13C-labeled DNA phosphoramidites used to probe the structural dynamics of nucleic acids via NMR[3].

Pathway A 2-Bromopropionic-1-13C Acid (Precursor) B 1-13C-Lactic Acid (Metabolic Tracer) A->B KOH, H2O, 100°C (SN2 Hydrolysis) C 1-13C-Alanine (MRSI Tracer) A->C NH3(aq), Pressure (Amination) D 13C-Lactide Polymers (Degradation Studies) B->D Polymerization E In Vivo Metabolic Pool (Pyruvate/Lactate) B->E LDH Enzyme (In Vivo) C->E ALT Enzyme (In Vivo)

Fig 1: Synthetic pathways and metabolic applications of 2-Bromopropionic-1-13C acid.

Quantitative Data & Spectral Benchmarks

To validate the synthesis of downstream tracers from 2-bromopropionic-1-13C acid, researchers rely on distinct chemical shift changes in the 13C NMR spectra. The displacement of the electron-withdrawing bromine atom by a hydroxyl group (to form lactic acid) significantly deshields the alpha carbon (C2), providing a clear diagnostic marker for reaction completion[2][4].

Table 1: 13C NMR Spectral Benchmarks for Tracer Validation

CompoundSolventC1 (Carboxyl) δ (ppm)C2 (Alpha) δ (ppm)C3 (Methyl) δ (ppm)
2-Bromopropionic-1-13C Acid CDCl3176.2 (Enriched)39.421.6
1-13C-Lactic Acid DMSO-d6176.3 (Enriched)65.820.5

Data synthesized from established biomacromolecular tracking studies[2] and standard spectral analyses[4].

Experimental Protocols

Protocol 1: Synthesis of 1-13C-Lactic Acid via SN​2 Hydrolysis

Objective: Convert 2-Bromopropionic-1-13C acid to 1-13C-lactic acid for use as an NMR tracer. Causality: The use of aqueous KOH drives an SN​2 nucleophilic substitution. The elevated temperature (100°C) overcomes the activation energy barrier for the displacement of the secondary bromide[2].

  • Reagent Preparation: In a round-bottom flask, combine 2-bromopropionic-1-13C acid (1.00 equiv) and potassium hydroxide (KOH, 2.00 equiv) in distilled water. Note: 2 equivalents of KOH are required—one to neutralize the carboxylic acid and one to act as the nucleophile.

  • Reflux: Stir the reaction mixture at 100 °C under reflux for 24 hours to ensure complete conversion[2].

  • Acidification: Cool the solution to room temperature. Adjust the pH to 1.0 using concentrated hydrochloric acid (HCl). Causality: Acidification protonates the carboxylate, rendering the lactic acid less water-soluble and suitable for distillation.

  • Purification: Evaporate the water under reduced pressure (e.g., 40 °C, 3 mbar). Purify the crude residue via Kugelrohr distillation (80–124 °C, 3 mbar) to isolate 1-13C-lactic acid as a viscous oil[2].

  • Validation: Confirm product identity via 13C NMR. The successful displacement of bromine is validated by the chemical shift of the C2 carbon moving from 39.4 ppm to 65.8 ppm[2].

Protocol 2: 13C NMR Acquisition for Carboxyl-Labeled Tracers

Objective: Acquire high-resolution, quantitative 13C NMR spectra of 1-13C-labeled metabolites. Causality: Carboxyl carbons lack attached protons, resulting in weak Nuclear Overhauser Effect (NOE) enhancement and exceptionally long T1​ relaxation times. Standard pulse sequences will severely underestimate the C1 integral[4].

  • Sample Preparation: Dissolve the synthesized tracer in an appropriate deuterated solvent (e.g., D2O for physiological studies, CDCl3 for synthetic intermediates). Add a trace amount of TMS as an internal reference (0 ppm)[4].

  • Pulse Sequence Selection: Select an inverse-gated decoupling sequence. Causality: This turns off the proton decoupler during the relaxation delay, suppressing the NOE and ensuring the signal intensity is strictly proportional to the number of nuclei, allowing for accurate quantification.

  • Parameter Optimization:

    • Relaxation Delay (D1): Set D1 to at least 5 × T1​ . For carboxyl carbons, T1​ can exceed 10 seconds; thus, a D1 of 50–60 seconds is mandatory.

    • Pulse Angle: Use a 30° or 90° flip angle depending on the available time and required signal-to-noise ratio (SNR).

Workflow S1 Precursor Synthesis (2-Bromo-1-13C) S2 Target Derivatization (Lactate/Alanine) S1->S2 S3 DNP Hyperpolarization (~1K, Microwave) S2->S3 S4 Rapid Dissolution & Injection S3->S4 S5 13C NMR / MRSI Acquisition S4->S5

Fig 2: Experimental NMR workflow utilizing 13C-labeled tracers via DNP hyperpolarization.

Conclusion

2-Bromopropionic-1-13C acid is an indispensable chemical building block in the modern NMR spectroscopist's toolkit. By providing a reliable, stereochemically active pathway to incorporate a long- T1​ 13C label into fundamental biological molecules, it enables cutting-edge research ranging from real-time polymer degradation tracking to in vivo hyperpolarized metabolic imaging.

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Exploratory

The Mechanistic and Analytical Foundations of 2-Bromopropionic-1-13C Acid in Advanced Therapeutics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern drug development and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug development and structural biology, stable isotope labeling has emerged as a non-perturbative method to track molecular dynamics, map complex metabolic pathways, and evaluate polymer degradation. 2-Bromopropionic-1-13C acid (CAS: 100900-34-3) is a highly specialized, isotopically enriched halogenated organic compound[1]. By incorporating a carbon-13 atom specifically at the C1 (carboxyl) position, this reagent provides an ultrasensitive NMR and mass spectrometry (MS) tag while perfectly preserving the steric and lipophilic properties of its unlabeled counterpart[2].

This whitepaper provides an in-depth analysis of the chemical and physical properties of 2-Bromopropionic-1-13C acid, detailing its critical role as a precursor in the synthesis of 13C-labeled nucleosides and biodegradable polymers. Furthermore, it establishes self-validating experimental protocols to ensure high-yield synthetic conversions.

Chemical Identity and Physical Properties

2-Bromopropionic-1-13C acid features a three-carbon propionic acid backbone with a bromine atom substituted at the alpha-carbon (C2) and a 99% atom 13C enrichment at the carboxyl carbon (C1)[1],[3]. The presence of the electronegative bromine atom significantly increases the acidity of the carboxyl group via inductive effects and serves as an excellent leaving group for nucleophilic substitution reactions (SN1/SN2)[2].

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of 2-Bromopropionic-1-13C acid. (Note: Certain macroscopic physical properties are extrapolated from the highly characterized unlabeled proxy, CAS 598-72-1).

PropertyValue / DescriptionAnalytical Significance
IUPAC Name 2-bromo(1-13C)propanoic acidDesignates the exact position of the isotopic label.
CAS Number 100900-34-3Unique identifier for regulatory and procurement compliance[1].
Molecular Formula C2(13C)H5BrO2Indicates single-site isotopic enrichment[3].
Molecular Weight 153.97 g/mol +1 Da mass shift compared to the unlabeled compound (152.97 g/mol ), critical for MS tracking[1],[4].
Boiling Point ~203 °CHigh boiling point necessitates vacuum distillation for purification[4].
Density ~1.65 g/cm³High density typical of alpha-brominated aliphatic acids[4].
Appearance Colorless to light yellow liquidNeat liquid form; yellowing indicates free bromine liberation over time.
Spectroscopic Signatures (NMR & IR)

The strategic placement of the 13C label at the carboxyl group dramatically alters the compound's detectability in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 13C NMR: The natural abundance of 13C is ~1.1%. By enriching the C1 position to 99%, the carboxyl carbon resonance at ~175 ppm becomes the dominant signal in the 13C NMR spectrum[5]. This allows for rapid reaction monitoring without the need for prolonged signal accumulation.

  • 1H NMR: The proton environment remains largely unaffected by the C1 isotope. The spectrum exhibits a characteristic doublet at ~1.86 ppm (methyl group, J=6.9 Hz) and a quartet at ~4.41 ppm (alpha-proton, J=6.9 Hz)[5]. The strong electron-withdrawing nature of the adjacent bromine and carboxyl groups heavily deshields the alpha-proton.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency is typically observed around 1710–1720 cm⁻¹ . The heavier 13C isotope causes a slight bathochromic shift (lower frequency) in the carbonyl stretch compared to the unlabeled acid due to the increased reduced mass of the C=O oscillator[6].

Mechanistic Applications in Drug Development

Synthesis of 13C-Labeled DNA/RNA Building Blocks

Understanding the structural dynamics of RNA and DNA via NMR requires site-specific isotopic labeling to resolve overlapping resonances in large biomolecules. 2-Bromopropionic acid is a foundational building block for synthesizing 6-13C-pyrimidine phosphoramidites (such as uracil and thymidine)[7].

The Causality of the Chemistry: The synthesis relies on a Kolbe nitrile reaction. The bromine atom at C2 is displaced by a cyanide ion (often 13C-KCN for dual labeling) to form 2-cyanopropionic acid[7]. The critical mechanistic challenge here is preventing the premature hydrolysis of the newly formed cyano group into a secondary carboxylic acid. Research indicates that strictly maintaining the reaction temperature at 60 °C (rather than the traditional 80 °C) and reducing the reaction time to 3 hours suppresses this unwanted hydrolysis, pushing the yield of the intermediate to 97%[7].

KolbeNitrile A 2-Bromopropionic Acid (Precursor) B 13C-KCN / 60°C (Kolbe Nitrile Rxn) A->B C 2-Cyanopropionic Acid (97% Yield) B->C D 13C-Pyrimidine Phosphoramidites C->D

Synthetic pathway of 13C-pyrimidine precursors via temperature-controlled Kolbe nitrile reaction.

Ex Vivo Tracking of Polymer Degradation via MALDI-TOF MS

Polylactic acid (PLA) and PEG-PLA copolymers are ubiquitous in modern drug delivery systems (e.g., nanoparticles, microspheres). However, tracking their degradation in vivo is notoriously difficult because the degradation product—lactic acid—is indistinguishable from endogenous lactic acid produced by cellular glycolysis[2].

The Causality of the Chemistry: By synthesizing 13C-labeled D,L-lactic acid from 13C-labeled propionic/bromopropionic acid, researchers introduce a permanent +1 Da mass shift per labeled carbon[2]. When this 13C-lactic acid is polymerized into PEG-PLA, the resulting polymer can be administered in vivo. As the polymer degrades, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can easily differentiate the exogenous 13C-labeled degradation oligomers from endogenous background noise due to the distinct isotopic mass envelope[2].

PolymerTracking S1 13C-Bromopropionic Acid S2 Nucleophilic Substitution (OH- replaces Br-) S1->S2 S3 13C-Lactic Acid S2->S3 S4 13C-PEG-PLA Polymerization S3->S4 S5 MALDI-TOF MS (Mass Shift Detection) S4->S5

Workflow for synthesizing 13C-PLA and tracking ex vivo degradation using MALDI-TOF MS.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.

Protocol 1: Synthesis of 13C-Lactic Acid via Nucleophilic Substitution

Objective: Convert 2-Bromopropionic-1-13C acid to 13C-Lactic acid for downstream polymer synthesis[2].

  • Preparation: Dissolve 10 mmol of 2-Bromopropionic-1-13C acid in 20 mL of distilled water in a round-bottom flask equipped with a reflux condenser.

  • Alkaline Hydrolysis: Slowly add 25 mmol of Sodium Hydroxide (NaOH) to the solution. Causality: The excess hydroxide acts as the nucleophile, attacking the alpha-carbon and displacing the bromide ion via an SN2/SN1 mechanism, forming the sodium salt of 13C-lactic acid.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir continuously for 4 hours.

  • Acidification: Cool the mixture to 0 °C in an ice bath. Carefully acidify the solution to pH 2 using 2M HCl. Validation: Monitor pH using a calibrated meter. Acidification protonates the carboxylate, rendering the lactic acid soluble in organic solvents.

  • Extraction & Purification: Extract the aqueous layer three times with 15 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Self-Validation (NMR): Dissolve a 10 mg aliquot in D₂O. Perform 1H NMR. The disappearance of the quartet at ~4.41 ppm (CH-Br) and the appearance of a new quartet shifted upfield (~4.1 ppm for CH-OH) confirms complete conversion[5].

Protocol 2: Kolbe Nitrile Reaction for Pyrimidine Precursors

Objective: Synthesize 2-cyanopropionic acid while preventing cyano-hydrolysis[7].

  • Reagent Mixing: In a strictly anhydrous environment, dissolve 5 mmol of 2-bromopropionic acid in 15 mL of dry N,N-dimethylformamide (DMF).

  • Cyanide Addition: Add 5.5 mmol of Potassium Cyanide (KCN or 13C-KCN). Safety Note: Perform in a highly ventilated fume hood with cyanide antidotes readily available.

  • Controlled Heating (Critical Step): Heat the reaction strictly to 60 °C for exactly 3 hours[7]. Causality: Exceeding 60 °C or 3 hours provides the activation energy required for ambient moisture to hydrolyze the highly reactive nitrile group into a carboxylic acid, destroying the precursor.

  • Quenching: Cool the reaction to room temperature and quench with 20 mL of ice-cold water.

  • Extraction: Extract the product using diethyl ether (3 x 20 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation (IR Spectroscopy): Run an ATR-FTIR spectrum of the neat liquid. The presence of a sharp, distinct peak at ~2250 cm⁻¹ (C≡N stretch) and the absence of a broad secondary O-H stretch validate the successful formation of the nitrile without hydrolysis[6].

Conclusion

2-Bromopropionic-1-13C acid is far more than a simple halogenated building block; it is a precision-engineered isotopic tool. By leveraging its unique physical properties and predictable reactivity profiles (SN substitutions and Kolbe nitrile reactions), researchers can synthesize highly sensitive, non-radioactive probes. Whether utilized for mapping the structural dynamics of RNA via NMR or tracking the in vivo degradation of advanced polymer therapeutics via MALDI-TOF MS, this compound remains indispensable in the modern analytical chemist's toolkit.

References

  • American Chemical Suppliers. "bromopropionic acid suppliers USA". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR". Available at:[Link]

  • ACS Publications. "Ultrasensitive In Vitro and Ex Vivo Tracking of 13C-Labeled PEG–PLA Degradation Products by MALDI-TOF Mass Spectrometry". Available at:[Link]

  • NIST WebBook. "2-Bromopropanoic acid". Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide: Stability, Half-Life, and Storage Protocols for 2-Bromopropionic-1-13C Acid

Executive Summary 2-Bromopropionic-1-13C acid is a highly valuable, stable isotope-labeled chiral building block widely utilized in drug development, metabolic tracing, and the synthesis of 13C-labeled polymers (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromopropionic-1-13C acid is a highly valuable, stable isotope-labeled chiral building block widely utilized in drug development, metabolic tracing, and the synthesis of 13C-labeled polymers (such as PLA). Because the 13C isotope is positioned at the highly reactive carboxyl carbon (C1), maintaining the structural integrity of the molecule is paramount. This whitepaper provides researchers and application scientists with an authoritative, in-depth analysis of the compound's degradation kinetics, half-life under varying conditions, and the self-validating protocols required to ensure its stability during long-term storage.

Chemical Nature and Degradation Mechanisms

The stability of 2-Bromopropionic-1-13C acid is fundamentally dictated by the presence of the alpha-bromo group adjacent to the 13C-labeled carboxylic acid. The electron-withdrawing nature of both the bromine atom and the carboxyl group renders the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.

Causality of Degradation
  • Hydrolysis (Primary Pathway): In the presence of moisture, the compound undergoes a nucleophilic substitution reaction (SN2/SN1 depending on pH), where the bromide ion is displaced by a hydroxyl group. This converts the valuable 2-bromopropionic-1-13C acid into 13C-lactic acid and hydrobromic acid (HBr). The generation of HBr further lowers the pH, potentially catalyzing secondary side reactions.

  • Photodecomposition: The C-Br bond is susceptible to homolytic cleavage when exposed to ultraviolet (UV) light, leading to the formation of radical species and subsequent degradation.

  • Thermal Degradation: Elevated temperatures accelerate both hydrolysis and decarboxylation, leading to the irreversible loss of the 13C label as 13CO2.

degradation A 2-Bromopropionic-1-13C Acid B Hydrolysis (H2O / OH-) A->B Aqueous Environment D Photodecomposition (UV Light) A->D Light Exposure C 13C-Lactic Acid + HBr (Primary Degradation) B->C Nucleophilic Substitution E Radical Byproducts (Loss of Bromine) D->E Homolytic Cleavage

Figure 1: Primary degradation pathways of 2-Bromopropionic-1-13C acid.

Kinetics and Half-Life Analysis

Understanding the half-life ( t1/2​ ) of 2-Bromopropionic acid is critical for designing robust experimental workflows. The hydrolysis rate is highly dependent on temperature and the pH of the surrounding environment.

In acidic aqueous conditions (pH 3.3) at elevated temperatures (80 °C), the compound exhibits a first-order hydrolysis rate constant of approximately 4.74×10−3 min−1 , equating to a half-life of roughly 146 minutes [1]. However, in basic conditions (e.g., 0.1 M NaOH), the nucleophilic attack by hydroxide ions is exceptionally rapid, driving complete hydrolysis to 13C-lactic acid within 15 minutes at room temperature[2].

Quantitative Kinetic Data
Environmental ConditionTemperaturepHRate Constant ( k )Estimated Half-Life ( t1/2​ )Primary Product
Aqueous Buffer80 °C3.3 4.74×10−3 min−1 ~146 minutes13C-Lactic Acid
Aqueous Base (0.1 M NaOH)25 °C>12 >0.2 min−1 < 3 minutes13C-Lactate Salt
Anhydrous Organic Solvent25 °CN/ANegligible> 2 yearsStable
Anhydrous Storage (Dark)4 °CN/ANegligible> 2 yearsStable

Table 1: Hydrolysis kinetics and half-life of 2-Bromopropionic acid under varying conditions.

Authoritative Storage Conditions

To prevent the rapid degradation outlined above, storage protocols must be treated as a self-validating system where environmental controls directly eliminate the causal factors of degradation (moisture, light, and heat) [3][4].

Storage Condition Matrix
ParameterRequired ConditionScientific Causality for Requirement
Temperature 2 °C to 8 °C (Refrigerated)Suppresses thermal degradation and minimizes the kinetic energy available to overcome the activation energy barrier for ambient hydrolysis.
Atmosphere Inert (Argon or Nitrogen)Prevents the ingress of atmospheric moisture, completely eliminating the primary reactant required for nucleophilic substitution (hydrolysis).
Light Exposure Dark / Amber VialsBlocks UV photons, preventing the homolytic cleavage of the labile C-Br bond and subsequent radical polymerization or degradation.
Container Corrosive-resistant inner linerThe compound is a corrosive acid; incompatible with metals or basic materials which can trigger exothermic degradation.

Table 2: Optimal storage condition matrix for 2-Bromopropionic-1-13C acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, researchers must validate the purity of 2-Bromopropionic-1-13C acid before use, particularly if the storage seal has been compromised. The following step-by-step methodology utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to detect the primary degradation product (13C-lactic acid).

Protocol 1: Purity Validation via 1H and 13C NMR

Rationale: The chemical shift of the alpha-proton is highly sensitive to its adjacent substituent. The CH-Br proton in 2-bromopropionic acid appears at ~4.40 ppm, whereas the CH-OH proton in lactic acid shifts upfield to ~4.04 ppm.

  • Sample Preparation (Inert Environment): Inside an argon-purged glove box, aliquot 10–15 mg of 2-Bromopropionic-1-13C acid.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous, ampouled Chloroform-d ( CDCl3​ ). Do not use hygroscopic solvents like DMSO-d6 unless strictly anhydrous, as trace water will initiate hydrolysis during the NMR run.

  • Data Acquisition: Acquire a standard 1H NMR and a 13C NMR spectrum.

  • Spectral Analysis:

    • Target Compound: Look for the doublet at 1.85 ppm ( CH3​ ) and the quartet/multiplet at 4.40 ppm ( CH−Br ) [2].

    • Degradation Check: Scan for a peak at ~4.04 ppm. The presence of this peak indicates hydrolysis to 13C-lactic acid.

  • Validation: If the 4.04 ppm peak integrates to >2% relative to the 4.40 ppm peak, the batch must be re-purified via vacuum distillation (124 °C at 25 mbar) prior to sensitive downstream applications [2].

Protocol 2: Inert Storage Transfer
  • Purge: Ensure all glassware and amber storage vials are oven-dried at 120 °C for 4 hours and cooled under an argon stream.

  • Transfer: Transfer the validated 2-Bromopropionic-1-13C acid into the amber vial using a glass syringe with a stainless steel needle (avoid prolonged contact with reactive metals).

  • Seal: Blanket the headspace with heavy argon gas for 30 seconds. Seal tightly with a PTFE-lined cap.

  • Store: Wrap the cap in Parafilm and store immediately in a dedicated 4 °C chemical refrigerator.

workflow Step1 1. Aliquot Sample (Inert Glove Box) Step2 2. Dissolve in CDCl3 (Anhydrous) Step1->Step2 Step3 3. 1H & 13C NMR Analysis Step2->Step3 Decision Purity > 98%? (No peak at 4.04 ppm) Step3->Decision Pass 4a. Seal under Argon Store at 4°C (Dark) Decision->Pass Yes Fail 4b. Purify via Vacuum Distillation Decision->Fail No Fail->Step1 Re-evaluate

Figure 2: Self-validating workflow for purity assessment and inert storage.

Conclusion

The utility of 2-Bromopropionic-1-13C acid in advanced isotopic tracing and drug development is heavily reliant on maintaining its structural purity. Because the alpha-bromo group is highly susceptible to nucleophilic substitution, the half-life of the compound drops from years (under anhydrous, refrigerated conditions) to mere minutes in aqueous basic environments. By adhering to the strict, causality-driven storage conditions and validation protocols outlined in this guide, researchers can ensure the absolute integrity of their 13C-labeled syntheses.

References

  • Title: An NMR Analysis of the Hydrolysis of alpha-Bromopropionic Acid Source: Union College Theses and Dissertations URL: [Link]

  • Title: Ultrasensitive In Vitro and Ex Vivo Tracking of 13C-Labeled PEG–PLA Degradation Products by MALDI-TOF Mass Spectrometry Source: Biomacromolecules, ACS Publications URL: [Link]

Exploratory

Structural Analysis of 2-Bromopropionic-1-¹³C Acid by Spectroscopy: A Comprehensive Technical Guide

Executive Summary As analytical methodologies in drug development and metabolic tracing advance, the structural validation of isotopically labeled intermediates becomes paramount. 2-Bromopropionic-1-¹³C acid (CAS 100900-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical methodologies in drug development and metabolic tracing advance, the structural validation of isotopically labeled intermediates becomes paramount. 2-Bromopropionic-1-¹³C acid (CAS 100900-34-3) is a highly specialized halogenated carboxylic acid utilized in mechanistic studies and synthetic pathways[1]. The selective incorporation of a carbon-13 isotope at the C1 (carboxyl) position, adjacent to a chiral center bearing a highly electronegative bromine atom, creates a unique electronic environment[2]. This whitepaper provides a rigorous, causality-driven guide to the spectroscopic analysis of this molecule, ensuring that researchers can implement self-validating protocols for structural confirmation.

Theoretical Framework & Causality in Spectroscopic Shifts

To accurately interpret the spectra of 2-Bromopropionic-1-¹³C acid, one must understand the physical causality behind the isotopic perturbations.

Hooke’s Law and the Carbonyl IR Isotopic Shift

In infrared (IR) spectroscopy, the C=O stretching frequency is a hallmark of carboxylic acids, typically manifesting between 1710 and 1740 cm⁻¹. The substitution of ¹²C with ¹³C at the carbonyl carbon introduces a mass perturbation. According to Hooke's Law, the vibrational frequency ( ν ) is inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. The heavier ¹³C atom increases μ , thereby lowering the energy required for the stretching transition. This vibrational isotope effect reliably induces a red shift of approximately 40 to 43 cm⁻¹[3].

Spin-Spin Coupling in ¹³C-Enriched NMR

Standard 2-bromopropionic acid exhibits a straightforward ¹H NMR spectrum: a doublet for the beta methyl protons (~1.86 ppm) and a quartet for the alpha proton (~4.41 ppm), driven by the ³J_HH coupling of 6.9 Hz[2]. However, 100% ¹³C enrichment at C1 breaks this simplicity by introducing heteronuclear scalar coupling:

  • ¹J_CC Coupling: The direct bond between the labeled C1 and the alpha C2 carbon results in a massive one-bond coupling constant (¹J_CC ≈ 55 Hz), splitting the C2 signal in the ¹³C spectrum[4].

  • ²J_CH Coupling: The alpha proton is two bonds away from the ¹³C nucleus. This geminal interaction typically yields a coupling constant of roughly -7 Hz, transforming the alpha proton's quartet into a doublet of quartets[5].

  • ³J_CH Coupling: The beta methyl protons experience a long-range vicinal coupling to the ¹³C nucleus, adding a fine splitting (³J_CH ≈ 3 Hz) to their standard doublet[6].

CouplingLogic C1 C1 (13C Labeled) C2 C2 (Alpha Carbon) C1->C2 1J_CC (~55 Hz) H_alpha Alpha Proton (-CH) C1->H_alpha 2J_CH (~ -7 Hz) H_beta Beta Protons (-CH3) C1->H_beta 3J_CH (~ 3 Hz) H_alpha->H_beta 3J_HH (~ 6.9 Hz)

J-coupling network mapped from the 13C-enriched carboxyl carbon to adjacent nuclei.

Experimental Workflows & Self-Validating Protocols

G A Sample Preparation B Multinuclear NMR A->B 5 mg/mL C FT-IR Spectroscopy A->C Neat D High-Resolution MS A->D 1 µg/mL E Data Integration B->E C->E D->E

Workflow for the multi-modal spectroscopic analysis of 2-Bromopropionic-1-13C acid.

Protocol 1: High-Resolution NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 5 mg of 2-Bromopropionic-1-¹³C acid in 0.6 mL of anhydrous CDCl₃.

    • Causality: Anhydrous solvent is critical. Trace moisture leads to rapid chemical exchange of the carboxylic -OH proton, broadening the signal and potentially obscuring the alpha proton's multiplet through hydrogen bonding dynamics[2].

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS).

    • Validation: The protocol is self-validating; if the TMS peak deviates from exactly 0.00 ppm or exhibits a linewidth >0.5 Hz, the magnetic field homogeneity (shim) is inadequate and the acquisition must be aborted[2].

  • Acquisition Parameters: Acquire ¹H (400 MHz) and ¹³C{¹H} (101 MHz) spectra.

    • Validation: The integration ratio of the CH₃ signal to the CH signal must be exactly 3:1. Furthermore, the presence of the ¹J_CC doublet in the C2 carbon signal serves as an internal proof of ¹³C enrichment at C1.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Analyze the neat liquid using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal[7].

    • Causality: ATR avoids the hygroscopic nature of KBr pellets. Water absorption in KBr would introduce a broad O-H stretch at ~3300 cm⁻¹, confounding the intrinsic carboxylic acid O-H signal.

  • Validation: Run a background scan to ensure >95% transmittance. A polystyrene calibration film must place the reference peak at exactly 1601 cm⁻¹ before sample analysis.

Quantitative Spectroscopic Data

Table 1: Comparative IR Spectral Data

Functional GroupUnlabelled Compound (cm⁻¹)1-¹³C Labeled Compound (cm⁻¹)Shift Origin
C=O Stretch ~1720~1680Hooke's Law (Reduced Mass)
O-H Stretch ~3000 - 3300~3000 - 3300Unaffected
C-Br Stretch ~650~650Unaffected

Table 2: Multinuclear NMR Parameters

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
C1 (¹³COOH) ~175.0Singlet (¹H decoupled)N/A
C2 (-CHBr-) ~40.0Doublet¹J_CC ≈ 55.0
C3 (-CH₃) ~22.0Doublet²J_CC ≈ 1.5
H (Alpha) ~4.41Doublet of Quartets³J_HH = 6.9, ²J_CH ≈ -7.0
H (Beta) ~1.86Doublet of Doublets³J_HH = 6.9, ³J_CH ≈ 3.0

Mass Spectrometry Isotopic Signatures

In high-resolution mass spectrometry (HRMS), the presence of the bromine atom yields a characteristic 1:1 isotopic cluster separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[8]. For unlabelled 2-bromopropionic acid, the exact masses are approximately 151.95 Da and 153.95 Da[7]. The incorporation of the ¹³C label at C1 shifts this entire isotopic cluster by exactly +1.003 Da. This interplay between the halogen's M/M+2 signature and the isotopic carbon shift provides an unambiguous, self-verifying mass signature for structural confirmation[1].

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Strategies for 2-Bromopropionic-1-13C Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary 2-Bromopropionic-1-13C acid (CAS 100900-34-3) is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

2-Bromopropionic-1-13C acid (CAS 100900-34-3) is a highly valuable halogenated organic precursor utilized in the synthesis of 13C-labeled metabolic tracers and pharmaceutical probes[1]. The presence of the bromine atom at the alpha-position renders the molecule highly susceptible to nucleophilic substitution[2]. This application note details the mechanistic causality, optimized reaction parameters, and self-validating protocols for converting 2-Bromopropionic-1-13C acid into DL-Alanine-1-13C (via amination) and Lactic Acid-1-13C (via hydroxylation), ensuring the preservation of the isotopic label while maximizing yield.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand that alpha-halo acids do not behave like standard alkyl halides. The adjacent carboxylate group fundamentally alters the reaction dynamics:

  • The Alpha-Effect & SN2 Dynamics: The adjacent carbonyl group enhances the electrophilicity of the alpha-carbon and stabilizes the SN2 transition state, significantly lowering the activation energy for nucleophilic attack[2]. During direct amination with ammonia, the reaction proceeds predominantly via an SN2 mechanism, resulting in an inversion of stereochemistry (though racemic mixtures are typically formed unless starting with a pure enantiomer)[3].

  • Neighboring Group Participation (NGP): When subjected to low concentrations of hydroxide ions, the reaction can exhibit SN1 characteristics or proceed via NGP[4]. In the NGP pathway, the deprotonated carboxylate attacks the alpha-carbon to form a highly reactive alpha-lactone intermediate, which is subsequently opened by the nucleophile.

  • Over-Alkylation Prevention: A massive excess of ammonia is mandatory during amination. If stoichiometric amounts are used, the newly formed primary amine (alanine) will act as a nucleophile and attack unreacted 2-bromopropionic acid, yielding unwanted secondary or tertiary amines (e.g., iminodipropionic acid).

Reaction Pathway Visualization

G Start 2-Bromopropionic-1-13C Acid (Isotopic Precursor) Amination Amination Pathway (Excess NH4OH, 0°C to RT) Start->Amination SN2 Substitution Hydroxylation Hydroxylation Pathway (Dilute NaOH, 50°C) Start->Hydroxylation SN1/SN2 (NGP) Alanine DL-Alanine-1-13C (Metabolic Tracer) Amination->Alanine -NH4Br Lactic Lactic Acid-1-13C (Metabolic Tracer) Hydroxylation->Lactic -NaBr

Fig 1: Nucleophilic substitution pathways for 2-Bromopropionic-1-13C acid.

Key Experimental Parameters & Causality

To ensure reproducibility and isotopic integrity, the following parameters must be strictly controlled:

ParameterAmination (Alanine-1-13C)Hydroxylation (Lactic Acid-1-13C)Causality / Scientific Rationale
Nucleophile Equivalents 50–70x molar excess (NH₃)2–3x molar excess (OH⁻)Massive NH₃ excess prevents the product from acting as a nucleophile, avoiding iminodipropionic acid formation.
Addition Temperature 0–4 °C20 °CCold addition suppresses the competing E2 elimination pathway, which would yield acrylic acid[5].
Reaction Temperature 20–25 °C (Room Temp)50–60 °CAmmonia is a moderate nucleophile; room temperature over extended time prevents decarboxylation of the 13C label[5].
Solvent System Aqueous (25% NH₄OH)AqueousPolar protic solvents stabilize the bromide leaving group and the resulting transition states.

Validated Experimental Protocols

Protocol A: Synthesis of DL-Alanine-1-13C via Direct Amination

Adapted from established organic syntheses standards to preserve the 13C isotopic label[5].

Step-by-Step Methodology:

  • Preparation: Chill 300 mL of concentrated aqueous ammonia (25-30% w/w) in a glass-stoppered flask to 0–4 °C using an ice-water bath.

  • Addition: Slowly add 10.0 g of cold 2-Bromopropionic-1-13C acid dropwise to the ammonia solution under vigorous magnetic stirring.

    • Causality: The reaction is highly exothermic. Dropwise addition into a cold, massive excess of ammonia prevents localized heating, which would otherwise drive E2 elimination and volatilize the ammonia[5].

  • Incubation: Seal the flask securely and allow the mixture to gradually warm to room temperature (20–25 °C). Stir continuously for a minimum of 4 days.

    • Causality: The bulky hydration sphere of aqueous ammonia reduces its nucleophilicity. Extended reaction times are required to ensure complete SN2 conversion[5].

  • Concentration: Transfer the solution to a rotary evaporator and concentrate under reduced pressure (water bath < 40 °C) to approximately 30 mL to remove excess ammonia.

  • Precipitation: Add 100 mL of cold methanol to the concentrated solution and chill overnight at 0–4 °C to crystallize the DL-Alanine-1-13C. Filter and wash with cold methanol[5].

Self-Validating System (NMR Analysis): To verify successful substitution without relying on external assays, perform ¹H and ¹³C NMR (in D₂O):

  • Starting Material: The ¹H NMR of 2-bromopropionic acid shows a distinct quartet at ~4.41 ppm (alpha-CH) and a doublet at ~1.86 ppm (CH₃)[6].

  • Product Validation: Successful conversion to alanine is confirmed by the upfield shift of the alpha-CH to a quartet at ~3.77 ppm and the CH₃ to a doublet at ~1.47 ppm[7]. The ¹³C NMR must show the enriched C1 carboxyl peak at ~178.6 ppm, confirming the label is intact[7].

Protocol B: Synthesis of Lactic Acid-1-13C via Hydroxylation

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of 2-Bromopropionic-1-13C acid in 50 mL of deionized water.

  • Base Addition: Slowly add a dilute solution of NaOH (0.5 M) until a 2.5x molar excess is achieved.

    • Causality: A low concentration of hydroxide ions ensures the reaction proceeds via nucleophilic substitution (SN1/NGP) rather than E2 elimination[4].

  • Heating: Warm the mixture to 50 °C and stir for 12 hours. Avoid exceeding 60 °C to prevent any risk of thermal decarboxylation of the isotopic label.

  • Workup: Acidify the mixture with dilute HCl to pH 2, then extract the lactic acid-1-13C using ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Troubleshooting & Optimization

Observation / IssueRoot Cause AnalysisCorrective Action
High levels of secondary amines (Iminodipropionic acid) Insufficient ammonia excess during amination.Increase aqueous ammonia to a strict 50–70x molar excess relative to the bromo-acid.
Formation of Acrylic Acid (E2 Byproduct) Localized heating during reagent addition or excessive base concentration[5].Strictly maintain 0–4 °C during addition. Ensure vigorous stirring to dissipate heat.
Incomplete Conversion Insufficient reaction time; ammonia is a weak nucleophile in water.Extend reaction time to 96 hours at room temperature; do not heat to accelerate.

References

  • Synthesis of alpha-halo acids - Organic Chemistry II Source: Fiveable URL:[Link]

  • The product formed when (R)-2-bromopropionic acid is treated with low concentration of hydroxide ion is Source: Collegedunia URL:[Link]

  • Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes Source: JAMSTEC URL:[Link]

  • Ch27 : Synthesis of amino acids Source: University of Calgary URL:[Link]

  • dl-ALANINE - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • bmse000282 Alanine at BMRB Source: BMRB (Biological Magnetic Resonance Data Bank) URL:[Link]

Sources

Application

Preparation of ¹³C-Labeled Lactic Acid Derivatives Using 2-Bromopropionic-1-¹³C Acid

An Application Guide for Researchers This document provides a detailed guide for the synthesis, purification, and characterization of ¹³C-labeled lactic acid and its derivatives, starting from the commercially available...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This document provides a detailed guide for the synthesis, purification, and characterization of ¹³C-labeled lactic acid and its derivatives, starting from the commercially available precursor, 2-Bromopropionic-1-¹³C acid. These isotopically labeled molecules are invaluable probes in metabolic research, drug development, and advanced diagnostic imaging.

The protocols and methodologies described herein are designed for researchers in chemistry, biochemistry, and pharmaceutical sciences. This guide emphasizes not only the procedural steps but also the underlying chemical principles that govern the reaction pathways, stereochemical outcomes, and analytical validation.

The Significance of ¹³C-Labeled Lactate

Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules in biological systems without the complications of radioactivity.[1] [1-¹³C]Lactate, in particular, has emerged as a critical tracer for studying energy metabolism in real-time.

Recent advances in hyperpolarized Magnetic Resonance Spectroscopy (MRS) have enabled the in vivo monitoring of metabolic fluxes with unprecedented sensitivity.[2] When hyperpolarized [1-¹³C]lactate is introduced into a biological system, its conversion to other key metabolites like pyruvate, alanine, and bicarbonate can be observed, providing a direct window into cellular respiration and metabolic dysfunctions.[3][4] These studies are crucial for understanding diseases like cancer, stroke, and cardiac conditions.[2][4] The ability to synthesize high-purity ¹³C-labeled lactate derivatives is therefore a critical enabling step for this cutting-edge research.

Core Synthetic Strategy: Nucleophilic Substitution

The primary route to synthesizing lactic acid from 2-bromopropionic acid is through a nucleophilic substitution reaction, where a nucleophile (e.g., hydroxide) displaces the bromide ion. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, which dictate the operative mechanism: either a direct Sₙ2 displacement or a more complex pathway involving Neighboring Group Participation (NGP).[5][6]

  • Sₙ2 Mechanism: This bimolecular pathway involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center.[6] This is typically favored by high concentrations of a strong nucleophile, such as concentrated sodium hydroxide.[5]

  • Neighboring Group Participation (NGP): In the presence of a weaker nucleophile or under conditions that favor intramolecular reactions (e.g., using moist silver oxide), the carboxylate group of the 2-bromopropionic acid can act as an internal nucleophile.[5] It first attacks the adjacent carbon, displacing the bromide and forming a strained three-membered α-lactone intermediate. A subsequent attack by an external nucleophile (like water) on this intermediate opens the ring to form the final lactic acid product. Since this process involves two consecutive inversions of configuration, the net result is a retention of the original stereochemistry.[5]

Understanding and controlling these pathways is crucial for synthesizing the desired stereoisomer of lactic acid.

G cluster_SN2 SN2 Pathway (Inversion) cluster_NGP NGP Pathway (Retention) R_Br (R)-2-Bromopropionic-1-13C Acid TS_SN2 Transition State (Backside Attack) R_Br->TS_SN2 Conc. NaOH S_Lac (S)-[1-13C]Lactic Acid TS_SN2->S_Lac R_Br2 (R)-2-Bromopropionic-1-13C Acid Alpha_Lactone α-Lactone Intermediate (First Inversion) R_Br2->Alpha_Lactone Moist Ag2O R_Lac (R)-[1-13C]Lactic Acid (Second Inversion) Alpha_Lactone->R_Lac H2O Attack

Caption: Sₙ2 vs. NGP pathways for the synthesis of ¹³C-lactic acid.

Safety and Handling of 2-Bromopropionic Acid

2-Bromopropionic acid is a corrosive and toxic substance that requires careful handling to ensure personnel safety.[7] Adherence to strict safety protocols is mandatory.

Hazard Category Precautionary Measures & PPE First Aid
Skin Contact Causes severe skin burns.[7] Wear appropriate protective gloves (e.g., nitrile), a lab coat, and handle only within a chemical fume hood.[8][9]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9]
Eye Contact Causes serious eye damage, potentially leading to blindness.[10] Wear tightly fitting safety goggles and a face shield.[7]Immediately hold eyelids apart and flush eyes continuously with running water for at least 15 minutes. Seek immediate medical attention.
Inhalation Vapors and mists are harmful and can cause respiratory irritation.[9] Ensure adequate ventilation and use only in a chemical fume hood.[8]Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product.[8]Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spills Evacuate personnel to a safe area. Wear full protective equipment. Contain and absorb the spill with inert material (sand, vermiculite). Place in a suitable, closed container for disposal.[10]
Storage Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[8] Store locked up.

Note: Always consult the most recent Safety Data Sheet (SDS) for 2-Bromopropionic acid before beginning any experimental work.[7][8][9][10]

Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of sodium [1-¹³C]lactate and its corresponding ethyl ester.

Protocol 1: Synthesis of Sodium (S)-[1-¹³C]Lactate via Sₙ2 Displacement

This protocol is designed to favor the Sₙ2 pathway, leading to an inversion of stereochemistry from (R)-2-Bromopropionic-1-¹³C acid to (S)-Sodium lactate-1-¹³C.

Materials:

  • (R)-2-Bromopropionic-1-¹³C acid

  • Sodium Hydroxide (NaOH), pellets

  • Deionized Water

  • Diethyl Ether (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 equivalents of NaOH in deionized water to create a concentrated solution (e.g., 10 M).

    • Causality: A high concentration of the strong nucleophile (OH⁻) is used to maximize the rate of the bimolecular Sₙ2 reaction and suppress the competing NGP pathway.[5][6]

  • Addition of Substrate: Cool the NaOH solution in an ice bath. Slowly add 1.0 equivalent of (R)-2-Bromopropionic-1-¹³C acid to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Acidification: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Carefully acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl in an ice bath.

    • Causality: Acidification protonates the sodium lactate to form lactic acid, which is more soluble in organic solvents, enabling its extraction from the aqueous phase.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

    • Causality: Lactic acid is partitioned into the organic phase, separating it from inorganic salts (NaBr, excess HCl) remaining in the aqueous layer.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-[1-¹³C]lactic acid.

  • Salt Formation: To obtain the stable sodium salt, dissolve the crude lactic acid in a minimal amount of ethanol and carefully neutralize it with a stoichiometric amount of sodium hydroxide or sodium ethoxide solution. Evaporate the solvent to yield Sodium (S)-[1-¹³C]lactate as a solid.

Protocol 2: Synthesis of Ethyl (S)-[1-¹³C]Lactate

This protocol describes the esterification of the previously synthesized lactic acid.

Materials:

  • (S)-[1-¹³C]Lactic acid (from Protocol 1)

  • Ethanol (absolute, 200 proof)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude (S)-[1-¹³C]lactic acid in a 20-fold excess of absolute ethanol.

  • Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid.

    • Causality: The acid catalyzes the Fischer esterification reaction by protonating the carbonyl oxygen of the lactic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol nucleophile.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Workup - Quenching: Cool the reaction mixture and slowly pour it into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted lactic acid.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The resulting crude ethyl lactate can be purified by distillation to yield pure Ethyl (S)-[1-¹³C]lactate.

Purification & Characterization

Rigorous purification and characterization are essential to validate the identity, isotopic incorporation, and purity of the final product.[11] This is a critical step for ensuring the reliability of data generated in subsequent biological or analytical studies.

G cluster_char Characterization Start Crude Product (from Workup) Purification Purification (e.g., Column Chromatography or Distillation) Start->Purification Pure_Product Purified Labeled Derivative Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Confirms Structure & Label Position MS Mass Spectrometry Pure_Product->MS Confirms Mass & Isotopic Purity HPLC HPLC Pure_Product->HPLC Confirms Chemical & Enantiomeric Purity

Sources

Method

Application Note: Advanced Esterification Strategies for 2-Bromopropionic-1-13C Acid in Organic Synthesis

Introduction and Rationale 2-Bromopropionic acid is a highly versatile bifunctional building block in organic chemistry, widely utilized to introduce alpha-substituted structural units via nucleophilic substitution. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

2-Bromopropionic acid is a highly versatile bifunctional building block in organic chemistry, widely utilized to introduce alpha-substituted structural units via nucleophilic substitution. Its 13C-isotopologue, 2-Bromopropionic-1-13C acid , is a premium reagent critical for synthesizing metabolic tracers, stable isotope-labeled pharmaceuticals (such as 13C-labeled alanine), and advanced mechanistic probes.

However, the esterification of this compound is notoriously challenging. The highly electronegative alpha-bromine atom, coupled with the carbonyl group, significantly increases the acidity of the alpha-proton. As a result, the molecule is highly susceptible to base-catalyzed enolization (which leads to the racemization of chiral precursors) and dehydrohalogenation (an E2 elimination that yields unwanted acrylic acid). Because the 1-13C isotopic label is exceptionally expensive, any synthetic protocol must prioritize absolute atom economy, mild conditions, and near-quantitative yields to prevent the loss of the label or structural integrity.

Mechanistic Insights & Method Selection

To preserve the isotopic label and the stereochemical integrity of the alpha-bromo acid, researchers must select esterification methods based on strict mechanistic causality rather than general convenience.

  • Steglich Esterification (DCC/DMAP) : This is the premier method for sensitive, expensive substrates. Utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the reaction proceeds under neutral conditions at 0 °C to 20 °C. Causality : DCC activates the 1-13C carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, rapidly attacking this intermediate to form a highly reactive N-acylpyridinium species that subsequently reacts with the alcohol. By completely avoiding strong bases and thermal stress, this method suppresses E1/E2 elimination and preserves the C2 stereocenter[1].

  • Acid Chloride Intermediate Method (SOCl₂) : For simple primary alcohols (e.g., methanol), converting the acid to an acid chloride is highly efficient. Causality : Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acid chloride. A catalytic amount of DMF forms the Vilsmeier-Haack reagent, accelerating chlorination. The subsequent addition of alcohol occurs rapidly at low temperatures, avoiding the prolonged reflux required by traditional Fischer esterification and thereby minimizing the thermal elimination of HBr[2].

  • Base-Promoted Alkylation : Reacting the carboxylate salt with an alkyl halide in the presence of a base (e.g., K₂CO₃) is generally discouraged for 2-bromopropionic acid. Causality : The basic conditions heavily promote alpha-proton abstraction, leading to rapid racemization and the formation of acrylic acid byproducts.

Workflow & Pathway Visualization

G SM 2-Bromopropionic-1-13C Acid (Isotopic Starting Material) Steglich Steglich Esterification (DCC, DMAP, ROH, 0-20°C) SM->Steglich Mild, Neutral Fischer Acid-Catalyzed Esterification (SOCl2 or H2SO4, ROH, Heat) SM->Fischer Acidic, Thermal Alkylation Base-Promoted Alkylation (K2CO3, R-X, DMF) SM->Alkylation Basic Ester 1-13C-Labeled Ester (Target Product) Steglich->Ester High Yield Preserves Label & Chirality Fischer->Ester Moderate Yield Elim Acrylic Acid Derivative (Elimination Byproduct) Fischer->Elim Heat promotes -HBr Alkylation->Ester Moderate Yield Alkylation->Elim Base promotes E2 Racem Racemization (Loss of Chirality) Alkylation->Racem Base promotes enolization

Reaction pathways for the esterification of 2-Bromopropionic-1-13C acid, highlighting side reactions.

Quantitative Comparison of Esterification Methods

The following table summarizes the quantitative performance metrics of various esterification strategies when applied to alpha-bromo carboxylic acids.

MethodReagentsTypical Yield (%)Temp (°C)Epimerization RiskElimination RiskBest Application
Steglich DCC, DMAP, ROH85 – 95%0 to 20LowLowBulky alcohols, chiral substrates, expensive isotopes
Acid Chloride SOCl₂, then ROH80 – 90%0 to 40ModerateLowSimple primary/secondary alcohols
Fischer H₂SO₄, ROH60 – 75%65 – 80HighHighRobust, non-chiral, non-isotopic substrates
Alkylation K₂CO₃, R-X50 – 70%20 – 60HighHighAcid-sensitive alcohols (Not recommended here)

Experimental Protocols

Protocol 1: Steglich Esterification (Synthesis of tert-Butyl 2-bromopropionate-1-13C)

This protocol utilizes 1 to prevent the thermal degradation of the isotopic label[1].

Reagents:

  • 2-Bromopropionic-1-13C acid: 1.0 equiv (e.g., 10 mmol)

  • tert-Butanol (anhydrous): 1.5 equiv (15 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 equiv (11 mmol)

  • 4-Dimethylaminopyridine (DMAP): 0.1 equiv (1.0 mmol)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure:

  • Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-Bromopropionic-1-13C acid and tert-butanol in 20 mL of anhydrous DCM. Causality: Strict anhydrous conditions are required because water aggressively competes with the alcohol for the O-acylisourea intermediate, which would hydrolyze the complex back to the starting material and waste the DCC.

  • Catalyst Addition : Add DMAP to the solution and cool the flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the highly exothermic nature of the subsequent DCC coupling, preventing thermal elimination of HBr.

  • Activation : Dissolve DCC in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction & Self-Validation : Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 4 hours. Visual Cue: A dense white precipitate of dicyclohexylurea (DCU) will form. The appearance of this insoluble byproduct is a self-validating indicator that the activation and acyl transfer are proceeding successfully.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (to remove the DMAP catalyst), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target ester.

  • Analytical Validation : Analyze the product via 13C NMR. The spectrum will display a highly enriched, characteristic singlet at ~169-170 ppm, confirming the successful retention of the 1-13C label within the ester carbonyl[3].

Protocol 2: Thionyl Chloride-Mediated Esterification (Synthesis of Methyl 2-bromopropionate-1-13C)

This protocol is optimized for 2 where steric hindrance is not an issue[2].

Reagents:

  • 2-Bromopropionic-1-13C acid: 1.0 equiv (10 mmol)

  • Thionyl Chloride (SOCl₂): 1.5 equiv (15 mmol)

  • Dimethylformamide (DMF): 1 drop (catalytic)

  • Anhydrous Methanol: 10 mL (acts as both reactant and solvent)

  • Anhydrous DCM: 10 mL

Step-by-Step Procedure:

  • Acid Chloride Formation : Place 2-Bromopropionic-1-13C acid in a flask equipped with a drying tube. Cool to 0 °C and slowly add SOCl₂, followed by a single drop of DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for the conversion of the carboxylic acid to the acid chloride.

  • Incubation : Remove the ice bath and stir at room temperature for 2 hours. Visual Cue: The cessation of gas evolution (SO₂ and HCl) serves as an in-process control indicating that the acid chloride formation is complete.

  • Concentration : Carefully remove the excess SOCl₂ under reduced pressure. Causality: Removing unreacted SOCl₂ prevents a violent, exothermic reaction and excessive HCl gas generation upon the subsequent addition of methanol.

  • Esterification : Dissolve the crude acid chloride in 10 mL of anhydrous DCM and cool to 0 °C. Add anhydrous methanol dropwise over 10 minutes.

  • Completion : Stir for 1 hour at room temperature. Concentrate the mixture under reduced pressure and purify via short-path distillation or silica gel chromatography.

  • Analytical Validation : Utilize GC-MS or LC-MS to confirm the product. The molecular ion peak will be shifted by +1 Da compared to an unlabeled standard, directly validating the isotopic incorporation of the 13C label[4].

References

  • Source: National Center for Biotechnology Information (PMC)
  • Propionic acid, β-bromo-, methyl ester Source: Organic Syntheses URL
  • Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 Source: PubChem - NIH URL
  • Source: Journal of Industrial Microbiology and Biotechnology (Oxford Academic)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Bromopropionic-1-13C acid in organic solvents

Welcome to the technical support resource for 2-Bromopropionic-1-13C acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Bromopropionic-1-13C acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimental work. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: I'm having trouble dissolving 2-Bromopropionic-1-13C acid in my organic solvent. Is this expected?

While 2-Bromopropionic acid is generally soluble in a range of organic solvents, achieving a clear solution can sometimes be challenging depending on the solvent, desired concentration, and experimental conditions. The issue is typically not with the compound itself but with selecting the optimal solvent and dissolution conditions.

It's important to note that the isotopic labeling at the carboxyl carbon (1-13C) does not significantly alter the physicochemical properties, including solubility, compared to the unlabeled compound. The troubleshooting steps for the labeled and unlabeled forms are identical.

FAQ 2: What are the best starting solvents for dissolving 2-Bromopropionic-1-13C acid?

Based on its chemical structure—a short-chain carboxylic acid—polar organic solvents are the most effective. It is reported to be soluble or miscible with the following:

  • Alcohols (e.g., methanol, ethanol)

  • Ethers (e.g., diethyl ether, tetrahydrofuran (THF))

  • Chlorinated solvents (e.g., chloroform, dichloromethane)

  • Ketones (e.g., acetone)

  • Aromatic hydrocarbons (e.g., benzene)

For chiral separations or specific reactions, solvents like acetone, chloroform, dichloromethane, and ethyl acetate are also noted for their miscibility.

FAQ 3: Does the physical state of 2-Bromopropionic acid affect its solubility?

Yes, this can be a crucial factor. 2-Bromopropionic acid has a melting point of approximately 25°C. This means that at or below typical room temperature, it can exist as a solid or a colorless melt. If you are starting with the solid form, the dissolution rate may be slower. Gentle warming of the solvent (if appropriate for your experiment) can aid in the dissolution process.

FAQ 4: Could impurities be the cause of poor solubility?

While less common with high-purity grade material, non-soluble impurities can be present. If you observe a persistent haze or suspended particles after thorough mixing and sonication, consider filtering the solution through a solvent-compatible syringe filter (e.g., PTFE) before use.

Troubleshooting Guide: Step-by-Step Solutions

Problem: My 2-Bromopropionic-1-13C acid is not dissolving in my chosen organic solvent.
Initial Diagnostic Steps
  • Verify Solvent Choice: Cross-reference your solvent with the list of recommended solvents in FAQ 2. If you are using a non-polar solvent like hexane or cyclohexane, poor solubility is expected due to the polar carboxylic acid group.

  • Increase Agitation: Ensure you are providing adequate mechanical agitation. Vortexing or using a magnetic stirrer can significantly increase the rate of dissolution.

  • Introduce Sonication: For stubborn-to-dissolve solids, an ultrasonic bath is a highly effective tool. The cavitation energy helps to break down solid aggregates and enhance solvent-solute interactions.

  • Gentle Warming: If your experimental protocol allows, gently warm the solvent to just above room temperature (e.g., 30-40°C). Increased temperature often enhances solubility.

Advanced Troubleshooting Workflow

If the initial steps fail, a more systematic approach is required. The following workflow will guide you through advanced techniques to achieve dissolution.

Caption: A step-by-step workflow for troubleshooting poor solubility.

In-Depth Explanation of Advanced Techniques
Technique 1: Co-solvency
  • Principle: The addition of a small amount of a highly polar, miscible co-solvent can disrupt the solute-solute interactions and promote solvation. The co-solvent acts as a "bridge" between the solute and the bulk solvent.

  • Protocol:

    • Prepare your suspension of 2-Bromopropionic-1-13C acid in the primary solvent.

    • While stirring, add a small aliquot of a co-solvent such as Dimethyl Sulfoxide (DMSO) or Methanol. Start with 1-2% (v/v) and incrementally increase to a maximum of 10-20%.

    • Observe for dissolution after each addition. Sonication can be used concurrently.

  • Causality: Carboxylic acids can form strong intermolecular hydrogen bonds with each other, which must be overcome for dissolution to occur. A highly polar co-solvent can effectively compete for these hydrogen bonding sites, facilitating the separation of solute molecules.

Technique 2: Water-Enhanced Solubility
  • Principle: For certain organic solvents, particularly those containing a carbonyl group (e.g., ketones, esters), the presence of a small amount of water can surprisingly increase the solubility of carboxylic acids.

  • Protocol:

    • To your suspension, add a very small, precise amount of deionized water (e.g., 0.1% v/v).

    • Agitate thoroughly and observe for any changes in clarity.

  • Causality: Water molecules can form hydrogen-bonded bridges between the carboxylic acid and the Lewis-base character of the solvent, creating a more favorable solvation environment. This phenomenon is well-documented and can be a powerful tool for specific solvent systems.

Data & Properties

For your reference, here is a summary of the relevant physical properties of 2-Bromopropionic acid.

PropertyValueSource(s)
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol (unlabeled)
Molecular Weight 153.97 g/mol (1-13C labeled)
Melting Point ~25 °C
Boiling Point ~203 °C
Density ~1.7 g/mL at 25 °C
pKa ~2.97
General Solubility Soluble in water, miscible with alcohol, ether, chloroform, benzene.

Understanding the Molecular Interactions

The solubility of 2-Bromopropionic acid is governed by the interplay of its functional groups with the solvent molecules. The diagram below illustrates the key interactions.

Solubility_Interactions cluster_solute 2-Bromopropionic Acid cluster_groups Functional Groups cluster_solvent Solvent cluster_props Solvent Properties solute CH3-CH(Br)-COOH carboxyl Carboxyl (-COOH) (Polar, H-bonding) alkyl Alkyl Chain & Bromine (Less Polar/Hydrophobic) polar_solvent Polar Solvent (e.g., Methanol) carboxyl->polar_solvent Strong Interaction (Favorable for Solubility) nonpolar_solvent Non-Polar Solvent (e.g., Hexane) carboxyl->nonpolar_solvent Weak Interaction (Unfavorable) alkyl->polar_solvent Weaker Interaction alkyl->nonpolar_solvent Favorable Interaction (van der Waals) solvent Solvent Molecule

Caption: Intermolecular forces governing solubility.

The polar carboxyl group is the primary driver for solubility in polar solvents through hydrogen bonding. Conversely, the non-polar character of the alkyl chain dominates in non-polar solvents. As the alkyl chain length of a carboxylic acid increases, its solubility in polar solvents like water decreases. For a short-chain acid like 2-Bromopropionic acid, the polar nature of the carboxyl group has a more dominant effect, leading to its good solubility in a range of polar organic solvents.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11729, 2-Bromopropionic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromopropanoic acid (CAS 598-72-1). Retrieved from [Link]

  • TradeIndia. (n.d.). 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2S)-2-bromopropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642232, (2S)-2-bromopropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 15). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • UNT Digital Library. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Chegg. (2021, December 4). Solved In general, the solubility of a short chain. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • Filo. (2026, March 15). Why does solubility
Optimization

Technical Support Center: Optimizing Enantiomeric Excess in 2-Bromopropionic-1-13C Acid Workflows

Expert Overview: The Stereochemical Challenge Welcome to the advanced troubleshooting center for isotopic chiral building blocks. As a Senior Application Scientist, I frequently guide researchers through the stereochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Overview: The Stereochemical Challenge

Welcome to the advanced troubleshooting center for isotopic chiral building blocks. As a Senior Application Scientist, I frequently guide researchers through the stereochemical pitfalls of utilizing 2-Bromopropionic-1-13C acid[1]. This compound is highly valued in drug development and metabolic tracing due to its stable carbon-13 isotope at the carboxyl position and its reactive alpha-bromo stereocenter.

The primary challenge in handling this reagent is the high lability of the alpha-proton. Because the bromine atom is strongly electron-withdrawing, the alpha-proton becomes highly acidic. During carboxyl activation (e.g., esterification or amidation), kinetic competition arises between the desired nucleophilic attack and unwanted alpha-proton abstraction. If abstraction occurs, the molecule forms an enol or ketene intermediate, leading to rapid racemization and a catastrophic drop in enantiomeric excess (ee)[2]. Understanding the causality behind reagent selection is the key to preserving stereochemical integrity throughout your synthetic pipeline.

Frequently Asked Questions (FAQs)

Q1: Why does my enantiomeric excess (ee) drop significantly when forming amides or esters from 2-Bromopropionic-1-13C acid? A1: The erosion of ee is almost always caused by the choice of carboxyl activation reagent. Harsh activating agents like thionyl chloride (SOCl2) form an acid chloride intermediate. The high reactivity of the acid chloride, combined with the electron-withdrawing alpha-bromine, makes the alpha-proton highly susceptible to abstraction by basic amines or even ambient heat. This forms a planar ketene or enol intermediate that racemizes upon reprotonation[2]. To prevent this, you must use mild coupling agents like HATU or DCC/HOBt, which form active esters (OAt or OBt) that undergo rapid nucleophilic attack before enolization can occur[3].

Q2: How does the 13C isotopic label at the C1 position benefit my ee analysis? A2: The 13C label at the C1 (carboxyl) position provides an exceptional, highly sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy. Traditional 1H NMR often fails to resolve enantiomers due to small chemical shift anisotropies. However, by dissolving your 13C-labeled compound in a lyotropic chiral nematic solvent (such as poly-gamma-benzyl-L-glutamate, PBLG), you create a diastereomeric environment. The large chemical shift anisotropy of the 13C nucleus, combined with proton decoupling (13C-{1H} NMR), splits the C1 signal into two distinct, baseline-resolved peaks for the R and S enantiomers. This allows for precise ee quantification via simple integration without needing chiral chromatography[4].

Q3: Can I recover ee if my 2-bromopropionic acid derivative partially racemizes? A3: While it is always better to prevent racemization, deracemization is possible through Crystallization-Induced Dynamic Resolution (CIDR) or enzymatic kinetic resolution. In dynamic systems, the stereoinversion of the alpha-bromo center (which occurs via reversible atom transfer or enolization) can be coupled with a stereoselective crystallization or enzymatic esterification (e.g., using Candida rugosa lipase) to drive the equilibrium toward a single enantiomer[5].

Mechanistic Visualization

The following diagram illustrates the kinetic pathways that dictate whether the chiral center of 2-Bromopropionic-1-13C acid is retained or lost during synthesis.

G Start 2-Bromopropionic-1-13C Acid (Chiral Pool) Act1 Harsh Activation (e.g., SOCl2) Start->Act1 Pathway A Act2 Mild Activation (e.g., HATU / DCC+HOBt) Start->Act2 Pathway B Int1 Acid Chloride Intermediate Act1->Int1 Int2 Active Ester Intermediate Act2->Int2 Enol Enolization / Ketene (Loss of α-proton) Int1->Enol Base / Heat Prod2 Stereoretentive Product (High ee) Int2->Prod2 Nucleophile (Rapid Attack) Prod1 Racemized Product (Low ee) Enol->Prod1 Nucleophile

Mechanistic pathways of carboxyl activation dictating stereoretention vs. racemization.

Quantitative Data: Reagent Selection Matrix

To ensure stereochemical fidelity, the choice of coupling reagents must be optimized. The table below summarizes the causal impact of different activation strategies on the final ee of 2-bromopropionyl derivatives.

Activation ReagentIntermediate FormedRisk of α-Proton AbstractionTypical ee OutcomeMechanistic Rationale
Thionyl Chloride (SOCl2) Acid ChlorideHigh< 60%High reactivity of acid chloride promotes slow nucleophilic attack relative to rapid ketene formation[2].
DCC alone O-AcylisoureaModerate70 - 85%Slower coupling allows time for base-catalyzed enolization side-reactions.
DCC + HOBt OBt Active EsterLow> 95%Forms a stable but highly reactive OBt ester, accelerating nucleophilic attack and bypassing enolization[2].
HATU OAt Active EsterVery Low> 98%The 7-azabenzotriazole leaving group drives ultra-fast amidation, fundamentally limiting racemization[3].

Validated Experimental Protocols

Protocol A: Stereoretentive Amidation using HATU

This protocol leverages the rapid kinetics of HATU to form an amide bond with 2-Bromopropionic-1-13C acid while strictly preserving the alpha-stereocenter[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 2-Bromopropionic-1-13C acid (1.0 eq) and the target amine (1.0 eq).

  • Solvent Addition: Dissolve the reagents in anhydrous DMF (0.1 M concentration) and cool the reaction mixture to exactly 0 °C using an ice bath. Causality Note: Strict temperature control suppresses the activation energy required for alpha-proton abstraction.

  • Activation: Add HATU (1.1 eq) in one portion.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Self-Validation Checkpoint: Before scaling up the reaction, extract a 1 mg aliquot post-quench and analyze it via chiral HPLC. If the ee is <95%, verify that the internal reaction temperature did not spike during the DIPEA addition, as exothermic micro-environments are the primary trigger for enolization.

Protocol B: Direct ee Determination via 13C-{1H} NMR

This protocol utilizes the 13C label to accurately quantify the enantiomeric excess without the need for complex chiral chromatography[4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 15% (w/w) solution of poly-gamma-benzyl-L-glutamate (PBLG) in anhydrous CDCl3. Allow the mixture to equilibrate until it forms a homogenous, viscous lyotropic liquid crystal phase.

  • Sample Dissolution: Add 10-15 mg of the synthesized 2-Bromopropionic-1-13C acid derivative to 0.6 mL of the PBLG/CDCl3 matrix directly in an NMR tube.

  • Acquisition: Record a proton-decoupled 13C NMR spectrum (13C-{1H}) at 300 K. Ensure a sufficient relaxation delay (d1 > 5s) to allow for accurate integration.

  • Analysis: Locate the C1 carbonyl signal (typically ~170-175 ppm). In the chiral nematic environment, this signal will split into two distinct peaks corresponding to the (R) and (S) enantiomers. Integrate the area under both peaks to calculate the ee.

Self-Validation Checkpoint: Record a baseline spectrum using a known racemic standard of the 13C-labeled compound. You must observe a perfect 1:1 integration ratio of the split C1 peaks. If the peaks are not baseline-resolved, adjust the PBLG concentration or lower the acquisition temperature to enhance the chiral anisotropic effect.

Sources

Reference Data & Comparative Studies

Validation

Unlocking NMR Sensitivity: A Comparative Guide to 2-Bromopropionic-1-¹³C Acid vs. Unlabeled 2-Bromopropionic Acid

Executive Summary 2-Bromopropionic acid is a highly versatile α -halogenated carboxylic acid, widely utilized as a chiral building block in organic synthesis and as a probe in pharmaceutical development[1]. However, anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromopropionic acid is a highly versatile α -halogenated carboxylic acid, widely utilized as a chiral building block in organic synthesis and as a probe in pharmaceutical development[1]. However, analyzing its carbon backbone via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fundamental physics challenge. Carbon-13 ( 13 C) NMR suffers from inherently low sensitivity due to its low natural abundance (~1.1%) and a gyromagnetic ratio that is roughly one-fourth that of the proton ( 1 H)[2],[3].

This guide provides an objective, data-driven comparison between natural abundance (unlabeled) 2-bromopropionic acid and its isotopically enriched counterpart, 2-bromopropionic-1- 13 C acid. By detailing the mechanistic causality behind NMR sensitivity, we demonstrate how isotopic enrichment circumvents physical barriers to enable advanced, real-time quantitative applications[4].

Mechanistic Foundation: The Physics of NMR Sensitivity

The "receptivity" of an NMR-active nucleus dictates the ease with which its signal can be detected. For 13 C, the Signal-to-Noise Ratio (SNR) is directly proportional to the number of active nuclei in the detection volume[5].

  • The Abundance Bottleneck: In unlabeled 2-bromopropionic acid, only ~1.1% of the molecules possess a 13 C isotope at the C1 (carboxyl) position[2].

  • The Time Penalty: Because SNR scales with the square root of the number of scans ( SNR∝NS​ ), doubling the SNR requires quadrupling the acquisition time[5].

  • The Enrichment Advantage: By utilizing 2-bromopropionic-1- 13 C acid, the C1 position is enriched to >99%. This provides a ~90-fold direct increase in the number of observable C1 nuclei. To achieve an equivalent SNR using the unlabeled compound, the spectrometer would need to run 902 (or 8,100) times longer.

Furthermore, the C1 carbon of 2-bromopropionic acid is a carboxylate carbon. Lacking directly attached protons, it cannot efficiently undergo dipole-dipole relaxation, resulting in a long longitudinal relaxation time ( T1​ )[6]. This necessitates long inter-scan delays, further exacerbating the time penalty for the unlabeled variant.

Quantitative Data Comparison

The following table summarizes the performance metrics of unlabeled versus 1- 13 C enriched 2-bromopropionic acid under standard 1D 13 C NMR acquisition conditions.

ParameterUnlabeled 2-Bromopropionic Acid2-Bromopropionic-1-¹³C Acid
Isotopic Abundance (C1) ~1.1%>99%
Relative Sensitivity (C1) 1x~90x
Required Sample Mass 50 - 100 mg[7]1 - 5 mg
Typical Scans (NS) for SNR=100 > 204816 - 32
Estimated Acquisition Time 4 - 8 hours[2]< 5 minutes
Primary Application Routine structural verificationReal-time kinetics, metabolic tracing

Experimental Workflow: Self-Validating NMR Protocol

To objectively compare the two compounds, the following protocol establishes a self-validating system for quantitative 13 C NMR acquisition.

Step 1: Sample Preparation

  • Unlabeled: Dissolve 50 mg of 2-bromopropionic acid in 0.6 mL of CDCl 3​ [7]. High concentration is mandatory to maximize the absolute number of 13 C nuclei in the probe's active volume.

  • Labeled: Dissolve 2 mg of 2-bromopropionic-1- 13 C acid in 0.6 mL of CDCl 3​ .

  • Causality: The 90-fold isotopic enrichment allows for a drastic reduction in sample mass while still yielding superior SNR, conserving precious material.

Step 2: Probe Tuning and Matching

  • Tune the broadband probe to the 13 C resonance frequency and match the impedance to 50 Ω .

  • Causality: Perfect impedance matching minimizes RF reflection, maximizing both the excitation pulse efficiency and the detection of the weak Free Induction Decay (FID) signal.

Step 3: T1​ Relaxation Measurement (Validation Step)

  • Execute an Inversion-Recovery ( 180∘−τ−90∘ ) pulse sequence to measure the T1​ of the C1 carbon.

  • Causality: Because the carboxyl carbon lacks attached protons, it relaxes slowly. Setting the repetition delay ( D1​ ) to at least 5×T1​ ensures >99% recovery of longitudinal magnetization between scans, guaranteeing that the resulting peak integrals are strictly quantitative[6].

Step 4: ¹H-Decoupled ¹³C Acquisition

  • Acquire the spectra using a standard single-pulse experiment with WALTZ-16 broadband proton decoupling[3].

  • Causality: Proton decoupling collapses the 13 C- 1 H J-couplings into sharp singlets and provides a Nuclear Overhauser Effect (NOE) enhancement (up to a factor of ~3), artificially boosting the 13 C signal[2],[8].

  • Execution: Run the unlabeled sample for 2048 scans (~4 hours). Run the labeled sample for 16 scans (~2 minutes).

Step 5: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 1.0 Hz) to the FID prior to Fourier Transformation. This suppresses high-frequency noise at the tail of the FID, optimizing the SNR of the final spectrum[4].

Workflow Visualization

The following diagram illustrates the divergent experimental pathways dictated by the isotopic labeling status of the compound.

G Start 2-Bromopropionic Acid Sample Preparation Split Isotopic Labeling Status Start->Split Unlabeled Unlabeled Variant (~1.1% 13C at C1) Split->Unlabeled Labeled 1-13C Enriched Variant (>99% 13C at C1) Split->Labeled AcqUnlabeled 13C NMR Acquisition High Scans (NS > 2048) Long T1 Delay Required Unlabeled->AcqUnlabeled AcqLabeled 13C NMR Acquisition Low Scans (NS = 16-64) Standard T1 Delay Labeled->AcqLabeled ResultUnlabeled Low SNR Hours of Acquisition AcqUnlabeled->ResultUnlabeled ResultLabeled High SNR (~90x Boost) Minutes of Acquisition AcqLabeled->ResultLabeled Data Downstream Analysis (Kinetics, Tracing, Structure) ResultUnlabeled->Data Time-prohibitive ResultLabeled->Data Real-time capable

Workflow comparison of 13C NMR acquisition for unlabeled vs. 1-13C enriched 2-bromopropionic acid.

Advanced Applications in Drug Development

The profound sensitivity enhancement of 2-bromopropionic-1- 13 C acid unlocks applications that are physically impossible with the natural abundance variant:

  • Quantitative Reaction Monitoring: Tracking the consumption of 2-bromopropionic acid in esterification or amidation reactions requires sub-minute temporal resolution. While natural abundance 13 C NMR is time-prohibitive for kinetics without advanced machine-learning denoising (like Dual-Domain GANs)[4], the 1- 13 C labeled variant allows for real-time spectral snapshots every 10-30 seconds.

  • Metabolic Tracing & Systems Biochemistry: In complex biological matrices (e.g., cell lysates or in vivo models), the natural abundance 13 C background is overwhelming. The >99% enriched C1 carbon acts as a distinct spectroscopic beacon. Indirect detection methods (e.g., 1 H- 13 C HSQC) can further amplify this sensitivity by transferring polarization from highly sensitive protons to the enriched carbon, enabling the tracing of metabolic pathways at micromolar concentrations[8],[9].

References

  • Title : Carbon-13 nuclear magnetic resonance | Source : Wikipedia | URL : 2

  • Title : A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Sodium 2-Bromopropionate | Source : Benchchem | URL : 7

  • Title : 2-Bromopropionic acid 598-72-1 | Source : Guidechem | URL : 1

  • Title : Sensitivity-enhanced 13C MR spectroscopy of the human brain at 3 Tesla | Source : Radboud Repository | URL : 3

  • Title : X-Nuclei NMR Spectroscopy | Source : Oxford Instruments | URL : 5

  • Title : State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo | Source : PMC | URL : 8

  • Title : Overcoming Sensitivity Barrier in 13C NMR Using Frequency–Time Dual-Domain GANs | Source : ChemRxiv | URL :4

  • Title : 13C-labelled microdialysis studies of cerebral metabolism in TBI patients | Source : PMC | URL : 6

  • Title : Applications of NMR spectroscopy to systems biochemistry | Source : PMC | URL : 9

Sources

Comparative

Validation of 2-Bromopropionic-1-13C Acid Isotopic Purity by GC-MS: A Comparative Methodological Guide

The Criticality of Isotopic Purity in Tracer and Synthetic Workflows 2-Bromopropionic-1-13C acid is a highly versatile, stable isotope-labeled chiral building block used extensively in the synthesis of labeled pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Isotopic Purity in Tracer and Synthetic Workflows

2-Bromopropionic-1-13C acid is a highly versatile, stable isotope-labeled chiral building block used extensively in the synthesis of labeled pharmaceuticals (e.g., non-steroidal anti-inflammatory drugs like ibuprofen and naproxen) and as an internal standard for pharmacokinetic quantification. In these applications, the isotopic purity—specifically the atom percent enrichment of 13C at the C1 position—must be rigorously validated.

Even minor fractions of unlabeled (M-1) impurities can lead to signal dilution, skew quantitative mass spectrometry results, and introduce kinetic isotope effect (KIE) artifacts during metabolic flux analyses. Consequently, establishing a highly sensitive, self-validating analytical method to quantify isotopic enrichment is a critical quality control step in drug development 1.

Comparative Analysis of Analytical Platforms

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard tools in the analytical laboratory, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the optimal platform for small, volatile aliphatic acids.

Table 1: Comparison of Analytical Platforms for 2-Bromopropionic Acid

Analytical PlatformSensitivity to Unlabeled ImpuritiesPositional SpecificityMatrix ToleranceVerdict for 2-Bromopropionic Acid
GC-MS (Derivatized) High (<0.1% M-1 detectable)Low (requires MS/MS for position)High (chromatographic resolution)Optimal - Provides baseline resolution of isotopologues and high ionization efficiency.
13C-NMR Low (~1-5% LOD for impurities)High (confirms 1-13C vs 2-13C)Low (requires high purity sample)Complementary - Best for structural confirmation, but lacks sensitivity for trace M-1 quantification.
LC-MS (ESI) ModerateLowModerateSuboptimal - Poor electrospray ionization (ESI) efficiency for small, highly polar aliphatic acids lacking chromophores.

The Causality of Platform Selection: LC-MS struggles with 2-bromopropionic acid due to its low molecular weight and poor droplet desolvation characteristics in ESI. NMR can confirm the position of the 13C label but cannot reliably quantify unlabeled target molecules below 1%. GC-MS, when paired with appropriate derivatization, shifts the analyte into an optimal mass range, allowing for unambiguous deconvolution of the M, M+1, and M+2 isotopologues 2.

The Causality of Experimental Design: Derivatization Strategies

2-Bromopropionic acid contains a highly polar carboxylic acid group that readily forms hydrogen bonds, leading to severe peak tailing and irreversible adsorption on GC column stationary phases. Derivatization is mandatory.

While esterification (e.g., methylation using methanol and sulfuric acid) is a validated approach for quantifying trace 2-bromopropionic acid as a genotoxic impurity 3, silylation is vastly superior for isotopic purity analysis.

Why Silylation? Reacting the acid with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) yields a trimethylsilyl (TMS) ester. Methyl 2-bromopropionate has a low molecular weight (molecular ion m/z 166 for 79Br), which places the target ions dangerously close to the low-mass chemical noise typical in GC-EI-MS. Silylation increases the molecular weight to m/z 224 (for 79Br), pushing the target isotopic cluster into a cleaner region of the mass spectrum, thereby drastically improving the signal-to-noise (S/N) ratio required for precise M-1 integration.

Self-Validating GC-MS Methodology

A robust isotopic purity protocol must be a self-validating system . Relying solely on theoretical isotopic distributions (e.g., theoretical natural 13C or 29Si contributions) is flawed because instrument-specific mass bias and concentration-dependent space-charge effects in the ion source can skew empirical ratios. This protocol mandates the parallel injection of a natural abundance standard to empirically determine the correction matrix 4.

Step-by-Step Protocol

Step 1: Sample & Standard Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-Bromopropionic-1-13C acid in anhydrous acetonitrile.

  • Prepare an identical 1.0 mg/mL stock solution of natural abundance 2-Bromopropionic acid (Reference Standard).

  • Transfer 100 µL of each stock into separate autosampler vials.

  • Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) and 10 µL of anhydrous pyridine to each vial. Causality: Pyridine acts as an acid scavenger and catalyst, ensuring 100% conversion of the sterically hindered alpha-bromo acid.

  • Seal and incubate at 60°C for 30 minutes.

Step 2: GC-MS Acquisition Parameters

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm). Causality: Low-bleed stationary phase prevents background silicon ions from interfering with the analyte's TMS signals.

  • Injection: 1 µL, Split ratio 10:1, Injector temp 250°C.

  • Oven Program: 60°C (hold 2 min), ramp 15°C/min to 250°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Causality: SIM maximizes the detector dwell time specifically on the target isotopologues, increasing precision for trace unlabeled molecules. Monitor m/z 224, 225, 226, and 227.

Step 3: Data Processing & Deconvolution

  • Integrate the peak areas for m/z 224–227 in the natural abundance standard to establish the empirical baseline isotopic ratios.

  • Integrate the peak areas in the 1-13C labeled sample.

  • Subtract the empirically derived natural isotopic contributions (from 29Si, 30Si, and residual natural 13C) from the labeled sample's signals to isolate the true 13C enrichment.

Quantitative Data Presentation & Deconvolution

Because Bromine exists naturally as a ~1:1 ratio of 79Br and 81Br, the molecular ion cluster of the TMS-derivatized analyte is highly complex. The table below demonstrates how the self-validating empirical data is used to calculate the final purity.

Table 2: Representative SIM Data and Isotopic Deconvolution (TMS-Derivatized)

Target Ion (m/z)Primary Isotopic AssignmentNatural Abundance Standard (Relative Area)1-13C Labeled Sample (Relative Area)
224 12C, 79Br, 28Si100.0% (Base Peak)0.5% (Residual Unlabeled)
225 1-13C, 79Br, 28Si11.5% (Natural 13C/29Si)100.0% (Enriched Target)
226 12C, 81Br, 28Si97.3% (Natural 81Br)12.0% (Isotopic spillover)
227 1-13C, 81Br, 28Si11.2% (Natural 13C/29Si)96.8% (Enriched Target)

Calculation of Isotopic Purity: By correcting the labeled sample's m/z 225 peak area against the natural M+1 contribution observed in the standard (11.5% of the m/z 224 area), the true unlabeled fraction is isolated. In this representative data, the unlabeled fraction is ~0.5%, validating the batch at 99.5 Atom % 13C .

Workflow Visualization

GCMS_Workflow A 1. Standard & Sample Prep Natural vs. 13C-Labeled B 2. Silylation (BSTFA/TMCS) Yields TMS-Ester Derivative A->B C 3. GC Separation Resolves Target from Matrix B->C D 4. EI-MS Ionization (70 eV) Generates Isotopologue Ions C->D E 5. SIM Acquisition Monitors m/z 224-227 D->E F 6. Isotopic Deconvolution Corrects for 81Br & 29Si/30Si E->F G 7. Purity Validation Calculates Atom % 13C F->G

Caption: GC-MS workflow for validating the isotopic purity of 13C-labeled 2-bromopropionic acid.

References

  • Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves Source: Frontiers in Plant Science URL
  • Source: European Journal of Biomedical and Pharmaceutical Sciences (EJBPS)
  • Source: Analytical Chemistry (ACS Publications)
  • Navigating the Nuances of D-Fructose-d2: An In-depth Technical Guide to Isotopic Purity Analysis Source: BenchChem URL

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 2-Bromopropionic-1-13C acid

Comparative Mass Spectrometry Fragmentation Analysis: 2-Bromopropionic-1-13C Acid vs. Unlabeled Counterparts Introduction & Scientific Context In the fields of metabolic flux analysis, quantitative proteomics, and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Analysis: 2-Bromopropionic-1-13C Acid vs. Unlabeled Counterparts

Introduction & Scientific Context

In the fields of metabolic flux analysis, quantitative proteomics, and pharmaceutical synthesis, stable isotope-labeled compounds serve as indispensable tools for tracking molecular transformations. 2-Bromopropionic acid (CAS: 598-72-1) is a highly versatile alpha-bromo carboxylic acid utilized extensively as a building block for synthesizing chiral pharmaceuticals and modified peptides[1].

By substituting the C1 carbon with a carbon-13 isotope, 2-Bromopropionic-1-13C acid (CAS: 100900-34-3) allows researchers to trace the carboxyl moiety through complex derivatization and metabolic pathways[1]. However, to effectively utilize this tracer, scientists must deeply understand its mass spectrometry (MS) fragmentation behavior. This guide objectively compares the Electron Ionization (EI) fragmentation patterns of the 1-13C labeled variant against its unlabeled counterpart, providing a self-validating framework for ensuring isotopic fidelity.

Mechanistic Causality in MS Fragmentation

When subjected to standard 70 eV Electron Ionization (EI), short-chain aliphatic carboxylic acids exhibit predictable fragmentation cascades driven by alpha-cleavage and the expulsion of stable radicals[2]. The presence of the bromine atom introduces a distinct isotopic signature due to the nearly 1:1 natural abundance of 79Br and 81Br [3].

The fragmentation of 2-Bromopropionic acid is governed by three primary causal pathways:

  • Hydroxyl Radical Loss : Cleavage of the C–OH bond yields an acylium ion ( [M−OH]+ ).

  • Alpha-Cleavage (Carboxyl Loss) : Cleavage of the C1–C2 bond results in the loss of the carboxyl radical ( ∙COOH , 45 Da)[2].

  • Halogen Radical Expulsion : Homolytic cleavage of the C–Br bond yields a propionic acid cation ( [M−Br]+ ).

The Isotopic Mass Shift Diagnostic

The true analytical power of 2-Bromopropionic-1-13C acid lies in its differential mass shifting . Because the 13C label is exclusively localized at the C1 (carboxyl) position, any MS fragment that retains the carboxyl group will exhibit a +1 Da mass shift compared to the unlabeled standard. Conversely, fragments generated via the loss of the carboxyl group will show no mass shift, reverting exactly to the m/z values of the unlabeled compound. This mechanistic logic is the gold standard for verifying positional isotopic integrity.

Frag_Logic M Molecular Ion [M]+ 13C: m/z 153/155 | Unlabeled: m/z 152/154 F1 [M - OH]+ 13C: m/z 136/138 Unlabeled: m/z 135/137 M->F1 Loss of •OH (-17 Da) Retains 13C F2 [M - COOH]+ 13C: m/z 107/109 Unlabeled: m/z 107/109 M->F2 Loss of •COOH (-45/-46 Da) Loses 13C F3 [M - Br]+ 13C: m/z 74 Unlabeled: m/z 73 M->F3 Loss of •Br (-79/-81 Da) Retains 13C

Comparative EI-MS fragmentation pathways demonstrating positional isotopic mass shifts.

Comparative Data Analysis

The table below summarizes the quantitative m/z shifts observed during GC-EI-MS analysis. Note the diagnostic behavior of the [M−COOH]+ fragment, which serves as the definitive proof of C1-specific labeling.

Fragment IdentityCleavage MechanismUnlabeled Acid ( m/z )1-13C Labeled Acid ( m/z )Mass ShiftDiagnostic Significance
Molecular Ion [M]+ Intact Ionization152 / 154153 / 155+1 DaConfirms overall 13C incorporation.
[M−OH]+ C–OH Cleavage135 / 137136 / 138+1 DaConfirms label is not on the hydroxyl oxygen.
[M−COOH]+ C1–C2 α -Cleavage107 / 109107 / 1090 Da Critical: Proves label is entirely localized at C1.
[M−Br]+ C–Br Homolytic Fission7374+1 DaIdeal ion for calculating isotopic enrichment.
[COOH]+ C1–C2 α -Cleavage4546+1 DaDirect observation of the labeled carboxyl moiety.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure rigorous scientific integrity, the following step-by-step methodology incorporates a self-validating mathematical check to confirm isotopic purity prior to downstream application.

Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of 2-Bromopropionic-1-13C acid in LC-MS grade dichloromethane (DCM). Dilute to a working concentration of 10 µg/mL. Causality: DCM is selected because it ensures rapid solvent delay clearance in the GC column without participating in unwanted proton-transfer reactions in the EI source.

Step 2: Instrument Tuning & Calibration Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit standard relative abundances. Causality: Standardized 70 eV EI conditions are strictly required to replicate library-grade homolytic and heterolytic cleavage patterns[3],[2].

Step 3: Data Acquisition Inject 1 µL of the sample in splitless mode.

  • GC Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • MS Scan Range: m/z 40–200.

Step 4: The Self-Validating Purity Check Before utilizing the tracer in complex syntheses, validate its integrity using the [M−Br]+ fragment. Calculate the isotopic enrichment using the following formula:

Enrichment (%)=(Intensity m/z 73+Intensity m/z 74Intensity m/z 74​)×100

Causality: By measuring enrichment on the [M−Br]+ fragment rather than the molecular ion, we actively eliminate the complex isotopic interference caused by the 79Br/81Br distribution, cleanly isolating the carbon backbone's isotopic signature.

MS_Workflow A 1. Sample Preparation (2-Bromopropionic-1-13C acid) B 2. GC-EI-MS Acquisition (70 eV Electron Ionization) A->B Direct Injection C 3. Spectral Extraction (m/z 40-200) B->C Data Processing D 4. Self-Validation (Isotopic Purity via M+1/M+) C->D Quality Control E 5. Fragmentation Pathway Mapping D->E Validated Spectra

GC-EI-MS analytical workflow and self-validation process for stable isotope-labeled carboxylic acids.

References

  • Title: 2-Bromopropanoic acid - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

The Isotopic Distinction: Chemical vs. Radiological Waste

Comprehensive Safety and Disposal Guide for 2-Bromopropionic-1-13C Acid For researchers and drug development professionals utilizing isotopically labeled compounds, proper waste management is a critical intersection of r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2-Bromopropionic-1-13C Acid

For researchers and drug development professionals utilizing isotopically labeled compounds, proper waste management is a critical intersection of regulatory compliance, environmental stewardship, and laboratory safety. 2-Bromopropionic-1-13C acid is a highly valuable reagent in mechanistic studies and pharmaceutical synthesis. However, its disposal requires a nuanced understanding of both its isotopic nature and its aggressive physicochemical hazard profile.

This guide provides authoritative, self-validating protocols for the safe handling, neutralization, and disposal of 2-Bromopropionic-1-13C acid, ensuring your laboratory operates at the highest standards of safety.

The most common point of confusion when disposing of 13C-labeled compounds is waste classification. Carbon-13 (13C) is a stable isotope. Unlike Carbon-14 (14C), which is radioactive and requires strict decay-in-storage and radiological tracking protocols, 13C poses absolutely no radiological hazard[].

Operational Causality: Because 13C is stable, 2-Bromopropionic-1-13C acid must be disposed of based entirely on its chemical hazard profile[]. Do not place this material in radioactive waste streams, as doing so will trigger unnecessary and costly mixed-waste processing protocols.

Physicochemical Profile & Hazard Identification

To design a safe disposal protocol, we must first understand the material's physical behavior. 2-Bromopropionic acid has a melting point of approximately 25°C (77°F)[2].

Field-Proven Insight: Depending on your laboratory's ambient temperature, this chemical may present as either a liquid or a solid. If it has solidified in its container, do not use direct heat (like a heat gun or hot plate) to liquefy it. Localized overheating can cause thermal decomposition, releasing highly toxic hydrogen bromide and bromine gases[3]. Instead, use a tepid water bath to gently melt the compound before transferring it to a waste receptacle.

Table 1: Physicochemical Properties & Hazard Classifications
Property / ClassificationValue / Designation
CAS Number 100900-34-3 (13C labeled) / 598-72-1 (Unlabeled)
UN Number UN3265
Hazard Class Class 8 (Corrosive Liquid, Acidic, Organic, N.O.S.)
Packing Group II
Melting Point ~25°C (77°F)
Flash Point 100°C (212°F)
Density 1.70 g/mL at 25°C
GHS Hazard Statements H290 (Corrosive to metals), H302 (Harmful if swallowed), H314 (Severe skin burns)

Waste Segregation and Disposal Workflow

Because 2-Bromopropionic acid is a halogenated organic acid, it must be strictly segregated from non-halogenated organic waste. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans. Furthermore, its H290 classification (corrosive to metals) dictates strict container requirements[2].

WasteSegregation A 2-Bromopropionic-1-13C acid Waste Generated B Isotope Verification Is it 13C or 14C? A->B C 14C: Radioactive Waste (Radiological Protocols) B->C Radioactive (14C) D 13C: Hazardous Chemical (No Radiological Hazard) B->D Stable (13C) E Segregate as: Halogenated Organic Acid D->E F Store in HDPE/Polypropylene (Avoid Metal) E->F G Label: UN3265 Corrosive Liquid, Acidic, Organic F->G

Figure 1: Waste segregation decision tree for isotopically labeled 2-Bromopropionic acid.

Standard Disposal Protocol (Step-by-Step)
  • Verify Isotope Status: Confirm the reagent is 13C (stable) and not a tritium (3H) or 14C labeled variant.

  • Select the Correct Container: Use only High-Density Polyethylene (HDPE) or polypropylene containers with a chemically resistant inner liner[2]. Never use metal cans. The acid will degrade the metal, potentially evolving flammable hydrogen gas and causing catastrophic container failure.

  • Chemical Compatibility Check: Ensure the waste container does not contain strong bases, reducing agents, or incompatible organic solvents (e.g., amines), which could trigger a violent exothermic neutralization reaction[3].

  • Transfer in a Fume Hood: Always perform waste transfers inside a certified chemical fume hood while wearing acid-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), a lab coat, and chemical splash goggles.

  • Labeling: Affix a hazardous waste tag immediately. Label it clearly as: "Hazardous Waste - Halogenated Organic Acid. UN3265, Corrosive Liquid, Acidic, Organic, N.O.S. (2-Bromopropionic acid)."

  • Secondary Containment: Place the sealed waste container in a secondary plastic containment tray to catch any potential leaks until your Environmental Health & Safety (EH&S) department collects it.

Emergency Spill Response & Neutralization

In the event of an accidental spill, immediate containment and neutralization are required to prevent severe damage to laboratory infrastructure and personnel.

SpillResponse S1 1. Spill Detected S2 2. Evacuate & Ventilate Don PPE S1->S2 S3 3. Contain Spill (Use Sand/Vermiculite) S2->S3 S4 4. Neutralize (Apply Soda Ash/Lime) S3->S4 S5 5. Collect in Plastic Pail (No Metal) S4->S5 S6 6. EH&S Hazardous Waste Disposal S5->S6

Figure 2: Step-by-step emergency spill response and neutralization workflow.

Spill Response Protocol (Step-by-Step)
  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood sashes are open (if the spill is inside) or maximize room ventilation to disperse corrosive vapors[3].

  • Don Advanced PPE: Standard lab gloves are insufficient for large spills. Equip heavy-duty acid-resistant gloves, a face shield over safety goggles, and, if the spill is outside a fume hood, a NIOSH-approved vapor respirator[3].

  • Containment: Dike the edges of the spill using an inert absorbent material such as dry sand, silica gel, or vermiculite[3]. Crucial Warning: Do not use combustible absorbents like sawdust or paper towels, as the acidic organic nature of the chemical can cause degradation or localized heating.

  • Neutralization: Carefully and slowly apply a weak base, such as sodium carbonate (soda ash) or calcium hydroxide (lime), starting from the perimeter of the spill and working inward. Wait for the bubbling (carbon dioxide evolution) to cease, indicating the acid has been neutralized.

  • Collection: Use a plastic dustpan and brush to sweep the neutralized, absorbed mixture into a heavy-duty plastic pail[4]. Seal the pail tightly.

  • Decontamination: Wash the spill surface thoroughly with a 5% aqueous sodium hydroxide solution or soap and copious amounts of water to remove any residual acidity[4].

  • Disposal: Tag the sealed plastic pail as hazardous chemical waste and contact EH&S for immediate pickup.

References

  • SD Fine-Chem. "2-bromopropionic acid - GHS Safety Data Sheet." Available at: [Link]

Sources

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